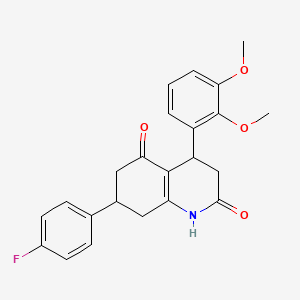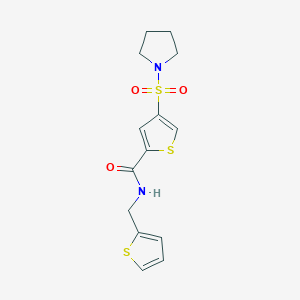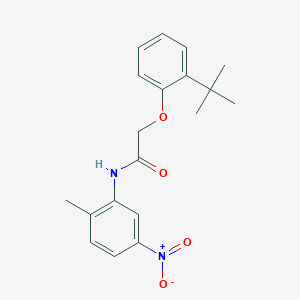![molecular formula C23H27N3O2 B5551316 1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives highlights the intricate processes involved in creating complex molecules. For instance, novel (4-piperidinyl)-piperazine derivatives were synthesized, optimizing substituents for potent inhibitory activities, which can be akin to our compound’s synthesis methodology, indicating a sophisticated approach involving optimized substituents and potential bioisostere application for enhanced activity (Chonan et al., 2011).
Molecular Structure Analysis
Molecular structure analysis delves into the arrangement of atoms within a compound. For related structures, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was elucidated, showcasing hydrogen bonding and C-H…π interactions stabilizing the structure (Khan et al., 2013). This analysis underscores the significance of non-covalent interactions in maintaining molecular conformation.
Chemical Reactions and Properties
Chemical reactions and properties encompass the compound’s reactivity and the transformations it can undergo. The Dieckmann cyclization route to piperazine-2,5-diones showcases a method for forming piperazine rings, a core feature in our compound, highlighting the versatility and reactivity of piperazine-containing compounds (Aboussafy & Clive, 2012).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior under different conditions. While specific data on our compound was not found, studies on related structures offer insights into how substituents affect these properties, influencing solubility and stability.
Chemical Properties Analysis
Chemical properties involve the compound’s behavior in chemical reactions, including its acidity, basicity, and reactivity towards other reagents. The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety provide a glimpse into the reactivity of piperazine derivatives, offering parallels to our compound’s potential reactivity and interaction with various chemical entities (Bhat et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antagonist Activity and Drug Synthesis
A study highlights the synthesis of derivatives showing significant 5-HT2 antagonist activity , with one compound exhibiting greater potency than ritanserin, a known compound, without showing alpha 1 antagonist activity in vivo. These results underscore the utility of certain structural components in enhancing 5-HT2 antagonism (Watanabe et al., 1992).
Synthesis of Dihydropyrimidinone Derivatives
Research focused on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli reaction, highlighting a simple and efficient method for generating these compounds with good yield. The significance of this work lies in the expansion of accessible chemistries for further pharmacological exploration (Bhat et al., 2018).
Atypical Antipsychotic Potential
Another investigation detailed the development of piperidine derivatives as potential atypical antipsychotics , emphasizing the structural modifications that led to compounds with promising oral potency and a profile suggesting reduced risk of extrapyramidal side effects, which are significant concerns with traditional antipsychotic treatments (Bolós et al., 1996).
Novel Synthesis Approaches
Research also includes the Dieckmann cyclization route to piperazine-2,5-diones, illustrating a novel synthetic pathway for these structures, which could be pivotal in the development of new pharmaceuticals (Aboussafy & Clive, 2012).
Electrochemical Synthesis
The electrochemical synthesis of new substituted phenylpiperazines presents an environmentally friendly, reagent-less method that could be crucial for the green synthesis of pharmacologically relevant compounds (Nematollahi & Amani, 2011).
Eigenschaften
IUPAC Name |
4-(1-methylpiperidine-2-carbonyl)-1-(2-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-24-14-8-7-13-21(24)23(28)25-15-16-26(22(27)17-25)20-12-6-5-11-19(20)18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCGMXIHINQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)
![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)
